Lys(Mca)-OH
Description
Lys(Mca)-OH (N-ε-7-methoxycoumarin-4-acetyl-L-lysine) is a fluorescently modified lysine derivative widely used in peptide synthesis and biochemical assays. The compound features a lysine residue with its ε-amino group covalently linked to a 7-methoxycoumarin-4-acetyl (Mca) group, a fluorophore known for its strong fluorescence emission at ~395 nm upon excitation at ~328 nm . This modification enables real-time monitoring of enzymatic activity, particularly in Förster Resonance Energy Transfer (FRET)-based assays. For example, this compound is incorporated into peptide substrates where Mca acts as a donor fluorophore, paired with a quenching group (e.g., 2,4-dinitrophenyl, Dnp) on the C-terminal lysine. Proteolytic cleavage of the peptide separates the fluorophore and quencher, producing a measurable fluorescence increase .
Key properties of this compound:
Properties
Molecular Formula |
C18H22N2O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H22N2O6/c1-25-12-5-6-13-11(9-17(22)26-15(13)10-12)8-16(21)20-7-3-2-4-14(19)18(23)24/h5-6,9-10,14H,2-4,7-8,19H2,1H3,(H,20,21)(H,23,24)/t14-/m0/s1 |
InChI Key |
QRFZXDIMTUJAAN-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Lys(Mca)-OH
General Synthetic Strategy
The preparation of this compound typically involves three main steps:
- Protection of the α-amino group of lysine with the Fmoc group.
- Selective acylation of the ε-amino group of lysine with the Mca fluorophore.
- Purification and characterization of the final product.
This strategy ensures selective labeling of the ε-amino group while maintaining the α-amino group protected for subsequent peptide synthesis.
Detailed Synthetic Routes
Synthesis via Fmoc-Lys-OH Intermediate
A common approach involves starting from commercially available Fmoc-Lys-OH (Nα-Fmoc-L-lysine) and selectively attaching the Mca group to the ε-amino group. The key steps are:
- Activation of Mca: The 7-methoxycoumarin-4-yl-acetic acid (Mca) is converted into an active ester, typically using N-hydroxysuccinimide (NHS) or similar coupling agents.
- Coupling Reaction: Fmoc-Lys-OH is reacted with the activated Mca ester under mild basic conditions to selectively acylate the ε-amino group.
- Purification: The crude product is purified by crystallization or chromatographic methods to obtain pure this compound.
This method is favored for its simplicity and high selectivity.
Alternative Route via Lysine Ester Intermediates
Based on related methodologies for similar derivatives such as Fmoc-Lys(Mtt)-OH, a more elaborate synthetic route involves:
Step 1: Esterification of Lysine
L-lysine or its hydrochloride salt is esterified to form L-Lys-OR (where R is methyl or ethyl), using alcohol and catalysts such as thionyl chloride or Lewis acids.Step 2: Protection of the ε-Amino Group
The ε-amino group is protected by reaction with 4-methyltriphenylchloromethane (Mtt-Cl) or a similar reagent to form Mtt-Lys(OR).Step 3: Acidolysis and Saponification
The ester is hydrolyzed under acidic or basic conditions (e.g., using CaCl₂ with NaOH or KOH) to obtain H-Lys(Mtt)-OH.Step 4: Fmoc Protection of the α-Amino Group
The α-amino group is protected by reaction with Fmoc-OSu in the presence of a base such as triethylamine.Step 5: Replacement of Mtt with Mca
The Mtt protecting group is selectively removed under mild acidic conditions, and the free ε-amino group is acylated with the activated Mca fluorophore.
This multi-step approach, while more complex, allows for high purity and yield and is suitable for industrial-scale production.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification of Lysine | L-Lys·HCl + ROH + SOCl₂ or acid catalyst | Room temp | 2-6 | 70-85 | R = Me or Et; forms Lys-OR ester |
| ε-Amino Protection (Mtt) | 4-Methyltriphenylchloromethane + organic base | -20 to 30 | 1-6 | 80-90 | Organic bases: triethylamine, DMAP, pyridine |
| Acidolysis/Saponification | CaCl₂ + NaOH/KOH + cosolvent (EtOH, THF, acetone) | Room temp | 2-4 | 75-85 | Maintains Mtt group; saponification under mild conditions |
| α-Amino Fmoc Protection | Fmoc-OSu + base (Na₂CO₃, triethylamine) | 25-30 | Overnight | 75-85 | Reaction in dioxane/water or acetonitrile/water |
| Mtt Deprotection & Mca Coupling | TFA (mild acid) + activated Mca ester + base | 0-25 | 2-6 | 70-80 | Selective removal of Mtt; coupling of Mca to ε-NH₂ |
Purification Techniques
- Crystallization: Used after saponification and Fmoc protection steps to isolate intermediates.
- Extraction: Organic solvents such as ethyl acetate or dichloromethane are used to extract the product from aqueous phases.
- Washing: Saline and dilute acid/base washes remove impurities.
- Drying: Over anhydrous sodium sulfate to remove residual water.
- Chromatography: Sometimes employed for final purification to achieve >99% purity.
Summary Table of this compound Preparation Methods
| Methodology Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Direct coupling on Fmoc-Lys-OH | Activation of Mca acid and coupling to ε-amino group | Simple, selective, good yield | Requires pure starting materials |
| Multi-step esterification route | Esterification → ε-amino protection (Mtt) → saponification → Fmoc protection → Mca coupling | High purity, scalable, industrially viable | More steps, longer synthesis time |
| Use of mild saponification agents | CaCl₂ with NaOH/KOH in cosolvents | Minimizes protecting group loss | Requires careful pH control |
| Purification | Crystallization, extraction, washing, drying, chromatography | High purity (>99%) | Multiple purification steps |
Chemical Reactions Analysis
Types of Reactions
Lys(Mca)-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond between lysine and Mca can be hydrolyzed by proteases, releasing the fluorescent Mca group.
Oxidation: The Mca group can undergo oxidation under certain conditions, affecting its fluorescence properties.
Substitution: The amino group of lysine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Proteases: Enzymes like trypsin and chymotrypsin are commonly used to hydrolyze this compound.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to study the oxidation of the Mca group.
Buffers: Phosphate and Tris buffers are commonly used to maintain the pH during reactions.
Major Products
Fluorescent Mca: Upon hydrolysis by proteases, the Mca group is released, emitting fluorescence.
Oxidized Mca: Oxidation of the Mca group results in altered fluorescence properties.
Scientific Research Applications
Lys(Mca)-OH has a wide range of applications in scientific research:
Enzyme Kinetics: It is used to study the kinetics of proteases by monitoring the release of the fluorescent Mca group.
Drug Discovery: It serves as a substrate in high-throughput screening assays to identify protease inhibitors.
Biological Studies: It is used to investigate protease activity in various biological samples, including cell lysates and tissue extracts.
Medical Research: It aids in understanding the role of proteases in diseases such as cancer and neurodegenerative disorders.
Industrial Applications: It is used in quality control assays for enzyme production and purification processes.
Mechanism of Action
Lys(Mca)-OH exerts its effects through the following mechanism:
Substrate Recognition: Proteases recognize and bind to the lysine residue in this compound.
Cleavage: The peptide bond between lysine and Mca is cleaved by the protease.
Fluorescence Emission: The cleavage releases the Mca group, which emits fluorescence upon excitation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of Lys(Mca)-OH and structurally or functionally related lysine derivatives:
Mca-Ala-Pro-Lys(Dnp)-OH
- Structure : Combines Mca (fluorophore) and Dnp (quencher) on a tripeptide backbone (Ala-Pro-Lys) .
- Mechanism : Acts as a FRET substrate for ACE2 ; cleavage at the Ala-Pro bond by ACE2 separates Mca and Dnp, restoring fluorescence.
- Key Data: Fluorescence recovery: >90% upon enzymatic cleavage . Sensitivity: Detects ACE2 activity in nanomolar concentrations .
- Applications : Quantifying ACE2 in biological samples (e.g., lung, kidney tissues) and screening inhibitors .
- Distinction from this compound: Incorporates a tripeptide sequence and dual modifications (Mca + Dnp), whereas this compound is a single amino acid derivative .
Fmoc-Lys(Biotin)-OH
- Structure: Lysine with ε-amino biotinylation and α-amino Fmoc protection .
- Mechanism : Enables site-specific biotin tagging of peptides for affinity purification or streptavidin-based detection.
- Key Data :
- Applications: Pull-down assays, surface plasmon resonance (SPR), diagnostic probes.
- Distinction : Replaces Mca with biotin, prioritizing protein-binding utility over fluorescence .
Boc-Lys(Z)-OH
- Structure : Lysine with ε-benzyloxycarbonyl (Z) and α-tert-butyloxycarbonyl (Boc) protecting groups .
- Mechanism : Orthogonal protection for solid-phase peptide synthesis (SPPS).
- Key Data :
- Applications : Synthesis of opioid receptor ligands (e.g., Dmt-Tic pharmacophore derivatives) .
- Distinction : Designed for chemical stability during synthesis, lacking fluorescent or bioactive moieties .
FMOC–Lys–FMOC–OH
- Structure: Lysine with dual Fmoc groups on α- and ε-amino groups .
- Mechanism : Promotes self-assembly into hydrogels via π-π stacking of Fmoc groups.
- Key Data :
- Applications : Drug delivery, tissue engineering.
- Distinction : Focus on material science rather than biochemical assays .
N-Methyl-Lysine Derivatives
- Structure: Lysine with methylated ε-amino group (e.g., N-methyl, N,N-dimethyl) .
- Mechanism : Modulates interactions with proteins (e.g., thrombospondin-1) by altering hydrogen-bonding capacity.
- Key Data :
- Applications : Development of antifibrotic and anticancer agents.
- Distinction : Simpler modifications for steric/electronic effects vs. fluorescence .
Research Trends and Gaps
- This compound : Increasingly used in COVID-19 research due to ACE2's role in SARS-CoV-2 entry .
- Challenges : Mca's susceptibility to photobleaching limits long-term imaging; newer fluorophores (e.g., Cy5) are being explored .
- Unresolved Questions : Impact of Mca's bulkiness on peptide-receptor binding kinetics requires further study .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
